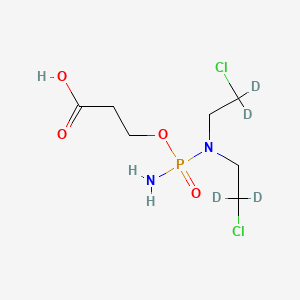
Carboxyphosphamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxyphosphamide-d4 is a deuterium-labeled derivative of Carboxyphosphamide. It is a stable isotope-labeled compound used primarily in scientific research to study pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
Carboxyphosphamide-d4 is synthesized by incorporating deuterium into Carboxyphosphamide. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Carboxyphosphamide molecule. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is purified and characterized using various analytical techniques to confirm its structure and purity .
化学反応の分析
Types of Reactions
Carboxyphosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .
科学的研究の応用
Carboxyphosphamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new pharmaceuticals to improve their pharmacokinetic profiles
作用機序
The mechanism of action of Carboxyphosphamide-d4 involves its metabolism and interaction with molecular targets. The compound is metabolized to form active intermediates that can interact with various cellular components. These interactions can lead to therapeutic effects or toxic reactions, depending on the specific context .
類似化合物との比較
Carboxyphosphamide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclophosphamide: A widely used chemotherapeutic agent.
Ifosfamide: Another chemotherapeutic agent with a similar structure and mechanism of action.
Phosphoramide Mustard: An active metabolite of Cyclophosphamide and Ifosfamide.
This compound’s uniqueness lies in its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
特性
分子式 |
C7H15Cl2N2O4P |
|---|---|
分子量 |
297.11 g/mol |
IUPAC名 |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2 |
InChIキー |
QLAKAJLYYGOZQL-RRVWJQJTSA-N |
異性体SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl |
正規SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



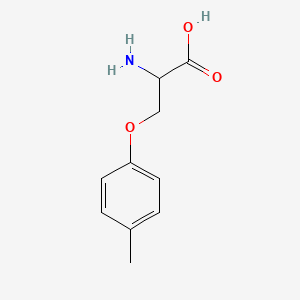
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
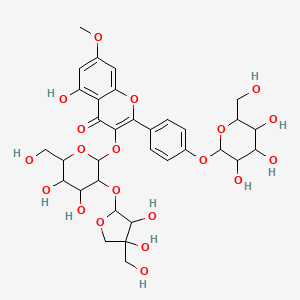
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
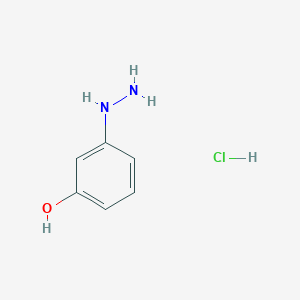

![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
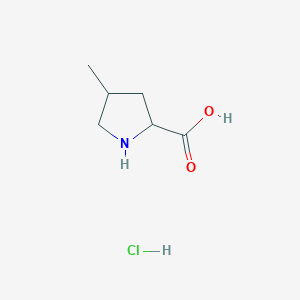


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)
